Polygalacic acid

Description

Properties

IUPAC Name |

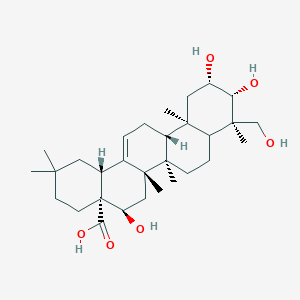

(4aR,5R,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-5,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O6/c1-25(2)11-12-30(24(35)36)18(13-25)17-7-8-21-26(3)14-19(32)23(34)27(4,16-31)20(26)9-10-28(21,5)29(17,6)15-22(30)33/h7,18-23,31-34H,8-16H2,1-6H3,(H,35,36)/t18-,19+,20?,21-,22-,23+,26+,27+,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGGRGBDMBZXKF-KZMOAHQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC3[C@@]([C@H]1CC=C4[C@]2(C[C@H]([C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30944988 | |

| Record name | 2,3,16,23-Tetrahydroxyolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22338-71-2 | |

| Record name | Polygalacic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022338712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,16,23-Tetrahydroxyolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent Selection and Reflux Extraction

Initial extraction of polygalacic acid from Polygala roots involves methanol reflux, leveraging methanol’s polarity to dissolve saponins effectively. Empirical studies demonstrate that methanol concentrations between 70% and 95% (v/v) optimize extraction efficiency. For instance, a 95% methanol solution extracts 35% this compound from raw material, whereas 70% methanol yields 32% under identical conditions. Elevated methanol concentrations enhance solubility of non-polar triterpenoids but risk co-extracting undesired lipids, necessitating subsequent purification steps.

Filtration and Solvent Recovery

Post-extraction, the mixture is filtered to remove particulate matter, and methanol is recovered via vacuum distillation. This step reduces solvent waste and concentrates the extract, facilitating downstream hydrolysis.

Hydrolysis Optimization

Acid-Catalyzed Hydrolysis

Crude extracts undergo hydrolysis with hydrochloric acid (HCl) to cleave glycosidic bonds, liberating this compound from polysaccharide conjugates. Hydrolysis parameters critically influence yield:

-

HCl Concentration : 10–30% (v/v) HCl solutions are optimal. Higher concentrations (30%) accelerate reaction rates but may degrade heat-sensitive compounds.

-

Temperature and Duration : Heating at 80–100°C for 2–4 hours achieves complete hydrolysis. Prolonged exposure (>4 hours) at 100°C reduces yield by 15–20% due to thermal decomposition.

Table 1: Hydrolysis Conditions and Outcomes

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| HCl Concentration | 30% | 20% | 10% |

| Temperature (°C) | 90 | 100 | 80 |

| Duration (hours) | 4 | 2 | 3 |

| This compound Yield | 32% | 34% | 35% |

Modern Purification Techniques

Preparative High-Performance Liquid Chromatography (HPLC)

Hydrolyzed extracts are purified via preparative HPLC using octadecyl-bonded silica gel columns (4.6 × 250 mm, 5 µm). The mobile phase—tetrahydrofuran (THF), water, and acetic acid (50:50:1, v/v)—resolves this compound from tenuigenin and other impurities. THF’s low viscosity improves chromatographic resolution, while acetic acid suppresses peak tailing.

Table 2: Chromatographic Parameters

| Column Type | Mobile Phase Ratio (THF:Water:Acetic Acid) | Flow Rate (mL/min) | Retention Time (min) |

|---|---|---|---|

| C18 bonded silica | 50:50:1 | 1.0 | 12.3 |

Crystallization and Drying

Eluted fractions containing this compound are pooled, concentrated under reduced pressure, and crystallized at 4°C. Freeze-drying the precipitate yields a white crystalline powder with >98% purity, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry.

Yield and Purity Analysis

Chemical Reactions Analysis

Types of Reactions

Virgaureagenin G undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: Reduction reactions can alter the double bonds within the triterpenoid structure.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Virgaureagenin G .

Scientific Research Applications

Neuroprotective Properties

Cognitive Impairment and Alzheimer's Disease

Recent studies have demonstrated that polygalacic acid exhibits neuroprotective effects, particularly in the context of Alzheimer's disease. Research indicates that this compound can attenuate cognitive deficits by regulating inflammation through the PPARγ/NF-κB signaling pathway. In vitro studies showed that this compound reduces the production of inflammatory cytokines and decreases neuronal apoptosis in microglial cells, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study: In Vivo Effects

In an experimental model of Alzheimer's disease using Aβ42 oligomer-induced mice, this compound administration resulted in significant improvements in cognitive function and reduced levels of inflammatory markers. This suggests that this compound may serve as a valuable candidate for future drug development aimed at treating Alzheimer's disease .

Anti-Inflammatory Applications

Mechanism of Action

this compound has been investigated for its anti-inflammatory properties, particularly in conditions such as osteoarthritis. Studies indicate that it modulates inflammatory pathways and reduces the expression of pro-inflammatory mediators, thereby alleviating symptoms associated with inflammatory disorders .

Case Study: Osteoarthritis

In an experimental setup, this compound was shown to reduce inflammation markers in animal models of osteoarthritis. The compound's ability to inhibit inflammatory responses suggests its potential utility in treating chronic inflammatory diseases .

Drug Delivery Systems

Biocompatibility and Drug Carrier Potential

this compound's biocompatibility and biodegradability make it an attractive candidate for drug delivery applications. Its properties allow it to serve as a carrier for various therapeutic agents, enhancing their efficacy and bioavailability.

Research Findings

Studies have explored the use of this compound in developing nanocomplexes for targeted drug delivery. For instance, researchers have designed polymeric nanoparticles that utilize this compound to improve the delivery of chemotherapeutic agents, demonstrating enhanced therapeutic outcomes in cancer models .

Summary of Applications

Mechanism of Action

Virgaureagenin G exerts its effects primarily through the modulation of the cholinergic system. It decreases acetylcholinesterase activity, increases choline acetyltransferase activity, and elevates acetylcholine levels in the hippocampus and frontal cortex . Additionally, it significantly ameliorates neuroinflammation and oxidative stress, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Key Differences :

- PA has four hydroxyl groups vs. three in ursolic/oleanolic acids.

- Platycodigenin has an additional 24-OH group compared to PA .

- Saikosaponin A is glycosylated, unlike non-glycosylated PA .

Functional and Enzymatic Activity Comparison

Enzymatic Conversion and Biotransformation

PA derivatives undergo deglycosylation by enzymes like Cytolase PCL5 and pectinase:

Comparison :

Inhibition of Na+/K+-ATPase

PA exhibits weak inhibition (IC₅₀ > 100 µM) compared to ursolic acid (IC₅₀ = 18 µM) and oleanolic acid (IC₅₀ = 22 µM) .

Autophagy Induction

Unlike onjisaponin B (a PA analog from Polygala tenuifolia), PA lacks autophagy-inducing activity in PC-12 cells .

Pharmacological Effects and Mechanisms

Key Findings :

- PA uniquely enhances cholinergic signaling , critical for Alzheimer’s models .

- In osteoarthritis, PA outperforms ursolic acid by targeting MAPK and Wnt pathways .

Natural Occurrence and Processing Effects

Comparison :

- Oleanolic acid remains stable under similar processing, highlighting PA’s sensitivity .

Biological Activity

Polygalacic acid (PA), a bioactive compound derived from the traditional Chinese medicinal plant Polygala tenuifolia, has garnered attention for its diverse biological activities, particularly in neuroprotection, anti-inflammatory effects, and antimicrobial properties. This article delves into the molecular mechanisms, experimental findings, and potential therapeutic applications of PA based on recent research.

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound, particularly in models of Alzheimer's disease (AD).

- Anti-inflammatory Activity : PA has been shown to attenuate cognitive impairment by regulating inflammation through the PPARγ/NF-κB signaling pathway. In a study involving Aβ42 oligomer-induced AD mice, PA administration resulted in decreased levels of inflammatory cytokines and reduced neuronal apoptosis in N2a cells .

- Cognitive Improvement : Behavioral tests indicated that PA significantly improved cognitive function in treated mice compared to control groups. The treatment involved administering PA at doses of 6 mg/kg/day and 12 mg/kg/day over three weeks, with assessments conducted through various cognitive tests .

Table 1: Summary of Neuroprotective Effects of this compound

| Study Type | Model Used | Key Findings |

|---|---|---|

| In Vivo | Aβ42-induced AD mice | Improved cognitive function; reduced inflammatory markers |

| In Vitro | N2a neuronal cells | Decreased apoptosis; reduced cytokine production |

| Mechanistic Study | Network pharmacology analysis | Targeted PPARγ pathway; inhibition of NF-κB signaling |

2. Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects, which are crucial for its therapeutic potential in various diseases.

Research Findings

- Microglial Activation : PA reduces the activation of microglia and subsequent release of pro-inflammatory mediators. This was demonstrated using a co-culture system where microglia were stimulated with Aβ42 oligomers .

- Cytokine Production : The compound effectively decreased the production of inflammatory cytokines in both in vivo and in vitro studies, suggesting its role as a modulator of neuroinflammation.

3. Antimicrobial Activity

This compound also displays antimicrobial properties against various pathogens, making it a candidate for developing alternative antimicrobial agents.

Case Studies

- Fungal Inhibition : In a study assessing the antifungal activity of PA against Candida albicans, it was found to inhibit growth significantly at specific concentrations . The effectiveness was measured by comparing the inhibition zones against standard antifungal agents.

- Bacterial Activity : PA demonstrated inhibitory effects against strains such as Staphylococcus epidermidis and Klebsiella pneumoniae, indicating its broad-spectrum antimicrobial potential .

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Candida albicans | 13.50 ± 0.71 | Varies |

| Staphylococcus epidermidis | 9.00 ± 1.41 | Varies |

| Klebsiella pneumoniae | 9.50 ± 0.71 | Varies |

4. Conclusion and Future Directions

This compound emerges as a promising bioactive compound with multifaceted biological activities, particularly in neuroprotection and antimicrobial action. Its ability to modulate inflammation and protect neuronal cells suggests potential applications in treating neurodegenerative diseases like Alzheimer's. Continued research into its mechanisms and broader applications could pave the way for new therapeutic strategies.

Future studies should focus on:

- Clinical Trials : Evaluating the efficacy and safety of this compound in human subjects.

- Mechanistic Studies : Further elucidating the molecular pathways involved in its biological activities.

- Formulation Development : Exploring different formulations to enhance bioavailability and therapeutic effects.

Q & A

Q. How do researchers address batch-to-batch variability in this compound production?

- Methodological Answer : Quality-by-Design (QbD) frameworks optimize extraction parameters (e.g., temperature, pH). Multivariate analysis (PCA or PLS) correlates process variables with output. Accelerated stability studies (ICH guidelines) predict shelf-life .

Data Presentation Guidelines

-

Tabular Data : Include SEM (±) and p-values (ANOVA with post-hoc tests). Example:

Concentration (μM) DPPH Scavenging (%) Cytotoxicity (% Viability) 10 45.2 ± 2.1 98.3 ± 1.5 50 78.9 ± 3.4* 85.6 ± 2.8* *p < 0.05 vs. control . -

Figures : Label axes with units, use box plots for bioactivity distributions, and annotate chromatograms with retention times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.